![molecular formula C28H30FNO4 B1311830 (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate CAS No. 917752-49-9](/img/structure/B1311830.png)
(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
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Overview
Description
The compound is also known as tert-Butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate . It is a solid substance stored at a temperature of 2-8°C .
Synthesis Analysis
The compound can be synthesized using trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours . The reaction solution was essentially a single dot and was added dropwise to a 120 g ice mass Sodium bicarbonate solution to adjust the pH = 7 or so, using dichloromethane extraction twice, each 90mL, organic phase washing, drying, decompression Distillation of most of the dichloromethane, cooling stirring 2h, T = 10 C filtration, white-like solid 8.5g, product yield 81% .Molecular Structure Analysis
The molecular formula of the compound is C29H32FNO4 . The InChI code is 1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 .Chemical Reactions Analysis
The compound can undergo reactions under certain conditions. For example, it reacts with trifluoroacetic acid in dichloromethane at 0 - 30℃ for 3 hours .Physical And Chemical Properties Analysis
The compound is a solid substance stored at a temperature of 2-8°C . The molecular weight is 477.58 .Scientific Research Applications
Cholesterol Synthesis Inhibition
Pitavastatin is primarily known for its role as a HMG-CoA reductase inhibitor . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol biosynthesis. By inhibiting this enzyme, Pitavastatin effectively reduces cholesterol levels in the body, making it a valuable agent in the treatment of hypercholesterolemia.
Cardiovascular Disease Prevention
Due to its cholesterol-lowering effects, Pitavastatin is extensively studied for its potential in preventing cardiovascular diseases . By reducing low-density lipoprotein (LDL) cholesterol, it helps in the prevention of atherosclerosis and related complications such as heart attacks and strokes.
Metabolic Syndrome Management
Research suggests that Pitavastatin may have beneficial effects on various components of metabolic syndrome, including obesity, hypertension, and insulin resistance . Its role in improving lipid profiles and potentially aiding in weight management is of significant interest.
Anti-inflammatory Effects
Pitavastatin has demonstrated anti-inflammatory properties in scientific studies . It may modulate the inflammatory response by affecting cytokine production and inflammatory cell recruitment, which is beneficial in various inflammatory disorders.
Endothelial Function Improvement
The compound has been associated with improving endothelial function . The endothelium plays a vital role in vascular health, and Pitavastatin’s ability to enhance endothelial function can contribute to better overall cardiovascular health.
Antioxidant Properties
Pitavastatin exhibits antioxidant effects, which can help in combating oxidative stress . Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cancer.
Neuroprotective Potential
There is emerging evidence that Pitavastatin may have neuroprotective effects . Its potential to protect neuronal cells from damage makes it a candidate for research in neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Oncology Research
Lastly, Pitavastatin is being explored for its applications in oncology . Its impact on cancer cell metabolism and proliferation offers a promising avenue for the development of novel anticancer therapies.
Safety and Hazards
properties
IUPAC Name |
propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBQBGIZITSJH-WRBWEIJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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